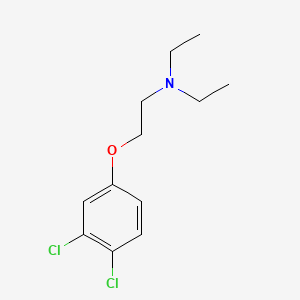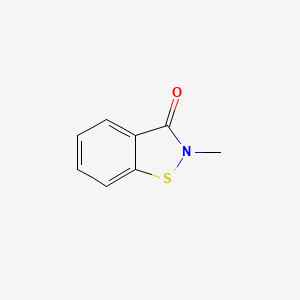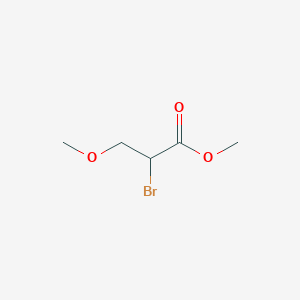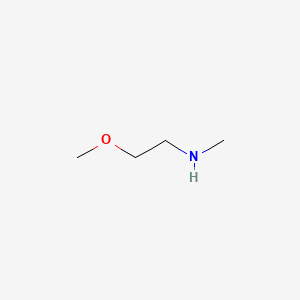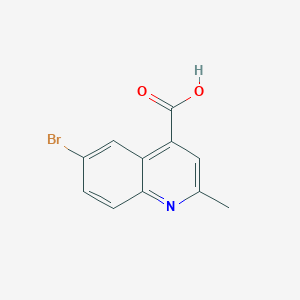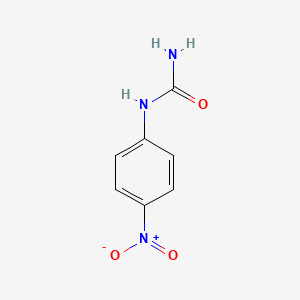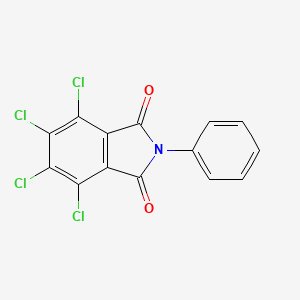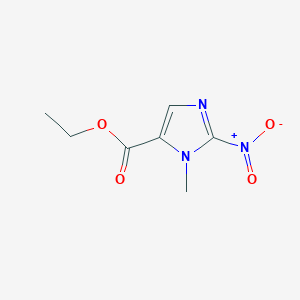
Di(alpha-phenylethyl) Sulfide
Descripción general
Descripción
Di(alpha-phenylethyl) Sulfide, also known as 1-Phenylethyl Sulfide, is a chemical compound with the molecular formula C16H18S . It is a mixture of DL- and meso- isomers . The compound appears as a white to almost white clear liquid .
Molecular Structure Analysis
The Di(alpha-phenylethyl) Sulfide molecule contains a total of 36 bonds. These include 18 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 sulfide . The molecular weight of the compound is 242.38 .
Physical And Chemical Properties Analysis
Di(alpha-phenylethyl) Sulfide is a liquid at 20 degrees Celsius . It has a molecular weight of 242.38 . .
Aplicaciones Científicas De Investigación
Self-Healing Materials
Aromatic disulfide metathesis has been highlighted for its role in the development of self-healing materials. A study by Rekondo et al. (2014) demonstrates the use of bis(4-aminophenyl) disulfide as a dynamic crosslinker in poly(urea-urethane) elastomers, achieving quantitative healing efficiency at room temperature without external intervention or catalysts (Rekondo et al., 2014).
Hydrogen Sulfide Imaging
Lippert et al. (2011) developed fluorescent probes, Sulfidefluor-1 (SF1) and Sulfidefluor-2 (SF2), for selective imaging of hydrogen sulfide in living cells. These probes exploit the H2S-mediated reduction of azides, demonstrating high selectivity for H2S over other biological species, which allows for probing H2S chemistry in biological systems (Lippert et al., 2011).
Infrared Optical Applications
Lee et al. (2019) discussed the synthesis of poly(phenylene polysulfide) networks from elemental sulfur and p-diiodobenzene, showcasing materials with significant stretchability, self-healing properties, and reprocessability. These features, combined with their infrared transparency, position them as candidates for deformable and stretchable optical applications (Lee et al., 2019).
Protein Folding and Stability
The role of disulfide bonds in protein folding, structure, and stability has been a subject of extensive study. Wedemeyer et al. (2000) reviewed the applications of disulfide-bond chemistry in understanding protein dynamics, using bovine pancreatic ribonuclease A as a model to demonstrate the cooperative nature of disulfide-coupled folding (Wedemeyer et al., 2000).
Sulfur Chemistry in Polymer Science
Mutlu et al. (2018) provided an overview of the importance of sulfur functional groups in modern polymer and materials science, detailing the applications of sulfur-based reactions in the design and preparation of materials for diverse applications, from medicine to nanotechnology (Mutlu et al., 2018).
Propiedades
IUPAC Name |
1-(1-phenylethylsulfanyl)ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18S/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKXWHALINJHQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290089 | |
| Record name | 1,1'-[Sulfanediyldi(ethane-1,1-diyl)]dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(alpha-phenylethyl) Sulfide | |
CAS RN |
838-59-5 | |
| Record name | 838-59-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-[Sulfanediyldi(ethane-1,1-diyl)]dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



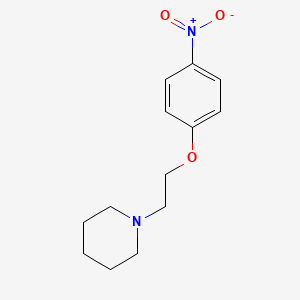
![4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine](/img/structure/B1584118.png)

